molecular formula C14H13NO2 B2966073 2-Amino-4'-methoxybenzophenone CAS No. 36192-61-7

2-Amino-4'-methoxybenzophenone

Cat. No.: B2966073
CAS No.: 36192-61-7
M. Wt: 227.263
InChI Key: FLORUWDSYNSEAH-UHFFFAOYSA-N
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Description

2-Amino-4’-methoxybenzophenone is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzophenone, where the benzene ring is substituted with an amino group at the 2-position and a methoxy group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4’-methoxybenzophenone typically involves the reaction of 2-aminoacetophenone with anisole in the presence of a catalyst. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of 2-Amino-4’-methoxybenzophenone may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity starting materials and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4’-methoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzophenone derivatives.

    Reduction: Corresponding amines.

    Oxidation: Various oxidation products depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylbenzophenone
  • 2-Amino-5-chlorobenzophenone
  • 2-Amino-5-nitrobenzophenone

Uniqueness

2-Amino-4’-methoxybenzophenone is unique due to the presence of both an amino group and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential biological activities .

Properties

IUPAC Name

(2-aminophenyl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLORUWDSYNSEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 250 mL round-bottomed flask charged with magnesium (1.646 g, 67.7 mmol) and ethyl ether (47.0 ml) was added two drops of dibromoethane and the mixture was heated to reflux for 15 minutes. p-Bromoanisole (6.35 ml, 50.8 mmol) in diethyl ether (47.0 ml) was slowly added through an addition funnel while a refluxing temperature was maintained. The resulting mixture was heated for 3 hrs, and then cooled to room temperature. A solution of 2-aminobenzonitrile (2 g, 16.93 mmol) in diethyl ether (47.0 ml) was added dropwise over 15 min. After the addition, the mixture was refluxed for 16 hrs. The volume was then reduced by half under reduced pressure and the resulting mixture was quenched slowly with ice (100 g). Next, 6N HCl (10 mL) was then added and the mixture was stirred at room temperature for 16 hrs. The pH was adjusted to pH 8 with 5N NaOH and diluted with saturated NaHCO3 (50 ml). The phases were separated and the aqueous layer was back extracted with ethyl acetate (2×200 mL). The combined organic layers were dried (MgSO4), filtered and concentrated. The crude material was purified by flash chromatography (Teledyne ISCO CombiFlash Rf, 0% to 70% solvent A/B=heptane/EtOAc, REDISEP® SiO2 120 g). Concentration of the appropriate fractions provided Intermediate 6A (3.13 g, 81%). 1H NMR (400 MHz, DMSO-d6) δ 7.62-7.55 (m, 2H), 7.34-7.22 (m, 2H), 7.09-7.01 (m, 2H), 6.87-6.78 (m, 3H), 6.53 (ddd, J=8.0, 7.0, 1.1 Hz, 1H), 3.85 (s, 3H).
Quantity
1.646 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
6.35 mL
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
47 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
81%

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